N-{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide -

N-{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide

Catalog Number: EVT-4301007
CAS Number:
Molecular Formula: C23H22N6O3S3
Molecular Weight: 526.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. (3S,4aR,6R,8aR)-6-(2-(1H-tetrazol-5-yl)ethyl)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid (9)

    Compound Description: This compound is a potent and selective AMPA receptor antagonist. It exhibits systemic activity and is notably effective in inhibiting AMPA receptor binding and depolarizations induced by AMPA.

    Relevance: This compound shares a core decahydroisoquinoline structure with N-{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide. Both compounds also feature a tetrazole ring linked by an ethyl spacer to the core structure, highlighting their structural similarity.

2. (3S,4aR,6S,8aR)-6-((1H-tetrazol-5-yl)methyl)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid (32)

    Compound Description: This is a potent, selective, and systemically active NMDA receptor antagonist. It effectively inhibits NMDA receptor binding and depolarizations induced by NMDA.

3. N-piperidinyl-[8-chloro-1-(2,4-dichlorophenyl)-1,4,5,6-tetrahydrobenzo[6,7]cyclohepta[1,2-c]pyrazole-3-carboxamide] (NESS 0327)

    Compound Description: NESS 0327 is a novel cannabinoid antagonist showing high selectivity for the CB1 receptor. It exhibits a much higher affinity for CB1 compared to CB2. It antagonizes WIN 55,212-2-stimulated [S]GTP S binding and its inhibitory effects on electrically evoked contractions. Furthermore, NESS 0327 antagonizes the antinociceptive effects of WIN 55,212-2 in vivo.

    Relevance: While not sharing the same core structure as N-{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide, NESS 0327 is structurally related due to its inclusion of a substituted phenyltetrazole moiety. This shared structural feature suggests potential exploration of similar chemical modifications and their impact on biological activity in both compound series.

4. N-piperidinyl-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR 141716A)

    Compound Description: SR 141716A is a known cannabinoid antagonist that displays selectivity towards both the CB1 and CB2 receptors, albeit with a stronger affinity for CB1.

    Relevance: Although SR 141716A does not possess the same core structure as N-{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide, it is structurally related due to the presence of a substituted phenyltetrazole group within its structure. This commonality suggests a potential avenue for investigating the effects of incorporating similar chemical modifications into the target compound, which could offer insights into structure-activity relationships and facilitate the development of novel compounds with enhanced biological profiles.

Properties

Product Name

N-{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide

IUPAC Name

N-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]-2-thiophen-2-ylsulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide

Molecular Formula

C23H22N6O3S3

Molecular Weight

526.7 g/mol

InChI

InChI=1S/C23H22N6O3S3/c30-22(24-12-14-34-23-25-26-27-29(23)19-9-2-1-3-10-19)20-15-17-7-4-5-8-18(17)16-28(20)35(31,32)21-11-6-13-33-21/h1-11,13,20H,12,14-16H2,(H,24,30)

InChI Key

ZORGLYUARONAAG-UHFFFAOYSA-N

SMILES

C1C(N(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CS3)C(=O)NCCSC4=NN=NN4C5=CC=CC=C5

Canonical SMILES

C1C(N(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CS3)C(=O)NCCSC4=NN=NN4C5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.